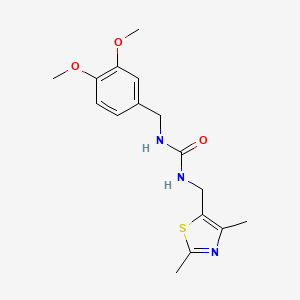

![molecular formula C24H20N4O2S B2780083 2-[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-1-naphthylacetamide CAS No. 888459-20-9](/img/structure/B2780083.png)

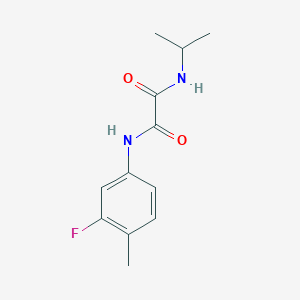

2-[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-1-naphthylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-1-naphthylacetamide” is a heterocyclic compound . It is related to pyrazoline derivatives, which have been found to possess various biological and pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide . Synthetic modifications of the pyrimido indole scaffold at the carboxamide, N-3, and N-5 positions have been reported .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyrimido[5,4-b]indole scaffold . More detailed structural analysis would require specific experimental data or computational modeling .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its heterocyclic nature . It can undergo reactions with a variety of hydrazonoyl chlorides and bromoacetyl derivatives .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research has focused on the synthesis of substituted pyrimido[4,5-b] and [5,4-c]-[1,8]naphthyridines, highlighting methods to generate complex heterocycles that serve as key intermediates in pharmaceutical development (Plisson & Chenault, 2001). Similarly, efforts to synthesize pyrido[3,4-b] Indole, pyrido[4,3-b] Indole, and pyrimido[4,5-b] Indole derivatives demonstrate the versatility of indole-based compounds in medicinal chemistry (Molina & Fresneda, 1988).

Novel Non-Nucleoside Reverse Transcriptase Inhibitors

Compounds related to the mentioned chemical structure have been synthesized and tested as inhibitors of HIV-1, showcasing the potential of these molecules in antiviral therapy. Modifications in the pyrimidine ring have led to the discovery of potent antiretroviral compounds (Mai et al., 1997).

Anticancer Agents

Synthesis of 3-Heteroarylindoles as potential anticancer agents exemplifies the therapeutic applications of indole derivatives, underscoring the importance of structural diversification in drug discovery (Abdelhamid et al., 2016). This research highlights the ongoing efforts to identify novel chemotherapeutic options.

Molecular Structure Analysis

Crystal structure analysis of related compounds provides insights into the molecular geometry and potential interaction sites, which is crucial for understanding their biological activity and designing more effective drugs (Subasri et al., 2017).

Anxiolytic Effect Prediction and Confirmation

Computer prediction and experimental confirmation of the anxiolytic effect of derivatives indicate the potential of these compounds in treating anxiety disorders, showcasing the blend of computational and experimental methodologies in validating pharmacological activities (Lutsenko et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O2S/c1-2-28-23(30)22-21(17-11-5-6-12-19(17)26-22)27-24(28)31-14-20(29)25-18-13-7-9-15-8-3-4-10-16(15)18/h3-13,26H,2,14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXBIEWLUNITOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-Dimethylpyrazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2780000.png)

![1-(3-Methoxyphenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2780003.png)

![8-(4-fluorophenyl)-4-oxo-N-pentyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2780007.png)

![N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2780011.png)

![4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2780013.png)

![3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2780018.png)

![N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780022.png)